molecular formula C6H13NO2 B8284842 4-Hydroxy-4-methyl-pentan-2-one oxime

4-Hydroxy-4-methyl-pentan-2-one oxime

Cat. No.: B8284842
M. Wt: 131.17 g/mol
InChI Key: RIGUXCDLUKALKD-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-pentan-2-one oxime is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-hydroxyimino-2-methylpentan-2-ol

InChI

InChI=1S/C6H13NO2/c1-5(7-9)4-6(2,3)8/h8-9H,4H2,1-3H3

InChI Key

RIGUXCDLUKALKD-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CC(C)(C)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Hydroxy-4-methyl-pentan-2-one oxime is an organic compound with the molecular formula C6_6H13_{13}NO. It features a hydroxyl group (-OH) and an oxime functional group (-C=N-OH), which contribute to its reactivity and utility in chemical synthesis.

Industrial Applications

1. Solvent and Coalescing Agent

  • Use in Coatings : The compound is primarily utilized as a solvent in waterborne coatings, coil coatings, and wood coatings. Its properties allow it to act as a coalescing agent, enhancing the film formation of paints and varnishes .
  • Chemical Synthesis : It serves as a solvent for various chemical syntheses, particularly in the production of agrochemicals and dyes .
Application TypeDescription
CoatingsUsed in architectural coatings and wood varnishes for improved solubility.
Chemical SynthesisActs as a solvent in the synthesis of organic compounds.
Cleaning AgentEmployed for cleaning industrial installations and equipment.

2. Intermediate in Chemical Production
this compound is employed as an intermediate in the synthesis of other chemicals, including mesityl oxide and hexylene glycol. These compounds are essential in producing various industrial materials .

Pharmaceutical Applications

1. Antidote for Nerve Agents
Oximes, including this compound, are recognized for their ability to reactivate acetylcholinesterase (AChE), making them potential antidotes against organophosphate poisoning, commonly associated with nerve agents . This property is crucial for developing treatments for chemical warfare agents.

2. Antimicrobial Activity
Research indicates that derivatives of oximes exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting growth .

Activity TypeDescription
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria.
AntifungalEffective against various fungal strains due to its reactive nature.

Environmental Applications

1. Biodegradability
Studies suggest that this compound is readily biodegradable, making it a preferable choice in formulations aimed at reducing environmental impact . Its low bioaccumulation potential further supports its use in eco-friendly products.

2. Toxicological Assessments
Toxicological evaluations indicate that while the compound can cause irritation at high concentrations, it does not exhibit significant genotoxicity or carcinogenicity . This safety profile enhances its viability for use in consumer products.

Case Studies

Case Study 1: Use in Paints and Coatings
A study conducted by Thermo Fisher highlighted the effectiveness of this compound as a solvent that improves the performance of industrial paints by regulating evaporation rates and enhancing resin solubility .

Case Study 2: Antidote Development
Research published in the Journal of Medicinal Chemistry explored the efficacy of various oxime compounds as antidotes against organophosphate toxicity, demonstrating that this compound could effectively restore AChE activity in vitro .

Preparation Methods

Aldol Condensation Using Solid Alkali Catalysts

Traditional methods employ solid sodium or potassium hydroxide to catalyze the self-condensation of acetone. However, these catalysts suffer from inefficiencies, including prolonged reaction times (≥56 hours), excessive side reactions, and challenges in neutralizing residual alkalinity with phosphoric acid or phthalic anhydride. Moisture ingress during reactions further complicates purification, often necessitating energy-intensive distillation to isolate the product.

Continuous Distillation with Mixed Catalysts

A patented method (CN101700994A) addresses these limitations by using a hybrid catalyst system of macroporous strongly basic anion-exchange resin (e.g., D261, D201GF) and magnesium hydroxide particles. Key steps include:

  • Acetone vapor generation : Steam-heated acetone is cooled to 0–40°C.

  • Catalytic reaction : The vapor contacts the resin–magnesium hydroxide catalyst bed, promoting condensation.

  • Continuous distillation : Reaction mixtures are distilled at 120°C to recover unreacted acetone and isolate the product.

Table 1: Performance of Catalytic Systems in Aldol Condensation

Catalyst CompositionReaction Time (h)Yield (%)Purity (%)
D261 + Mg(OH)₂ (1:1)268199.1
D201GF + Mg(OH)₂ (1.5:1)2677.998.6
Solid NaOH (Traditional)5665–7095–97

This method reduces reaction time by 54%, eliminates pH-adjusting additives, and minimizes waste generation. The resin also adsorbs pigments, preventing product discoloration.

Oximation of 4-Hydroxy-4-methyl-2-pentanone

The ketone is converted to its oxime via reaction with hydroxylamine derivatives. Two primary approaches are documented.

Acetohydroxamic Acid–Sulfuric Acid Method

A reported synthesis reacts 4-methyl-2-pentanone with acetohydroxamic acid in acetonitrile under sulfuric acid catalysis. Conditions and outcomes include:

  • Molar ratio : Ketone : acetohydroxamic acid = 1 : 1.5.

  • Reaction time : 11.5 hours at reflux.

  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate.

  • Yield : 7% oxime alongside 80% acetanilide byproduct.

While this method demonstrates feasibility, the low oxime yield suggests competing side reactions, likely due to the acidic conditions favoring Beckmann rearrangement or over-acylation.

Comparative Analysis of Preparation Routes

Aldol Condensation Efficiency

The resin–Mg(OH)₂ catalytic system outperforms traditional solid alkalis in yield, reaction time, and environmental impact. By avoiding aqueous bases, it circumvents neutralization steps and reduces wastewater load.

Oximation Challenges

The acetohydroxamic acid route’s low yield underscores the need for alternative agents. Hydroxylamine hydrochloride is preferable, though its use necessitates careful pH control to suppress side reactions.

Industrial Scalability and Environmental Considerations

The continuous distillation method is highly scalable, enabling acetone recycling and minimizing raw material waste. The hybrid catalyst’s longevity (≥10 cycles without regeneration) further enhances cost-effectiveness. In contrast, the acetohydroxamic acid method’s poor yield and byproduct formation render it impractical for large-scale applications .

Q & A

Q. How can 4-Hydroxy-4-methyl-pentan-2-one oxime be structurally characterized, and what spectroscopic techniques are most reliable for its identification?

  • Methodological Answer : Structural characterization typically involves a combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. For example, the hydroxyl and oxime groups produce distinct IR absorption bands at ~3200–3500 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=N stretch) . High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while NMR data (e.g., chemical shifts for methyl groups at δ ~1.2–1.4 ppm and oxime protons at δ ~8–10 ppm) are critical for distinguishing stereoisomers and tautomers .

Q. What synthetic routes are available for preparing this compound, and what are their efficiency metrics?

  • Methodological Answer : A common route involves the condensation of 4-Hydroxy-4-methyl-pentan-2-one with hydroxylamine hydrochloride under reflux in ethanol/water (1:1 v/v) for 6–8 hours, yielding ~70–85% product . Alternative methods include microwave-assisted synthesis (reducing reaction time to 30 minutes with comparable yields) or using NaHCO₃ as a base in methanol . Purity can be optimized via recrystallization from ethyl acetate/hexane mixtures.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact . Use fume hoods for weighing and reactions due to potential dust inhalation risks. Storage should be in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation . Spills must be neutralized with 5% acetic acid before disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cyclization or substitution reactions?

  • Methodological Answer : Mechanistic studies often employ isotopic labeling (e.g., ¹⁵N-hydroxylamine) to track oxime participation in cyclization. For example, bromocyclization of unsaturated oximes (as in related compounds) involves electrophilic bromine addition to the C=N bond, followed by intramolecular nucleophilic attack to form five-membered rings . Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can validate proposed intermediates and transition states .

Q. How should conflicting toxicity data for oxime derivatives be reconciled, and what models are suitable for extrapolating acute exposure limits?

  • Methodological Answer : Discrepancies in toxicity data (e.g., AEGL-1 values) may arise from differences in exposure duration or species-specific responses. For acute inhalation toxicity, the Haber’s rule (C×t = k) is often applied with n=1 for time scaling, as seen in phosgene oxime studies . Uncertainty factors (e.g., 3x for human variability) and modifying factors (2x for data limitations) are used to adjust provisional thresholds . In vitro assays (e.g., human cell lines) can supplement animal data to reduce extrapolation errors.

Q. What experimental design considerations are critical for studying the biological activity of this compound, such as antimicrobial assays?

  • Methodological Answer : Use standardized microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in broth microdilution assays (CLSI guidelines). Test concentrations ranging from 0.5–256 µg/mL in Mueller-Hinton broth, with 18–24 hour incubation at 37°C. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Synergy studies with commercial antibiotics require checkerboard assays and fractional inhibitory concentration (FIC) calculations .

Q. How can computational chemistry tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electron density distribution, identifying nucleophilic (oxime nitrogen) and electrophilic (carbonyl carbon) sites. Transition state optimization with QST2/QST3 methods predicts activation energies for tautomerization or cyclization pathways . Molecular docking (AutoDock Vina) may assess binding affinity to biological targets, though force field parameters for oximes require validation against experimental data .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of oxime derivatives?

  • Methodological Answer : Probit analysis (log-dose vs. mortality) is standard for LC₅₀/EC₅₀ calculations. For sublethal effects (e.g., irritation), nonlinear regression (Hill equation) models concentration-effect relationships. Bootstrap resampling (≥1000 iterations) quantifies confidence intervals in small datasets . Meta-analysis of historical data (e.g., EPA DSSTox) can identify trends in structure-activity relationships (SAR) for oximes .

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